N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]adamantane-1-carboxamide
Description
This compound features a benzoxazepine core fused with an adamantane-carboxamide moiety. The benzoxazepine scaffold (a seven-membered ring containing oxygen and nitrogen) is substituted with 3,3-dimethyl and 2-methylpropyl groups at positions 3 and 5, respectively, and a 4-oxo functional group. The adamantane-1-carboxamide substituent at position 8 introduces high lipophilicity and structural rigidity, which may enhance metabolic stability and binding affinity in drug design contexts .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O3/c1-16(2)14-28-21-6-5-20(10-22(21)31-15-25(3,4)24(28)30)27-23(29)26-11-17-7-18(12-26)9-19(8-17)13-26/h5-6,10,16-19H,7-9,11-15H2,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYPQWTTZVCWGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Differences
- Target Compound : Benzoxazepine core with adamantane-1-carboxamide.
- Compounds : Indole core (e.g., 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives).
The benzoxazepine ring offers distinct electronic and steric properties compared to indole. The presence of oxygen in the benzoxazepine may improve solubility, while the fused nitrogen could enhance hydrogen-bonding interactions.
Physicochemical and Pharmacological Properties
Research Findings and Implications
- Synthetic Complexity : The target compound’s synthesis likely requires additional steps for benzoxazepine ring formation compared to indole derivatives in .
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target molecule is dissected into two primary fragments: (1) the 3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl amine and (2) adamantane-1-carbonyl chloride. The benzoxazepin scaffold necessitates regioselective cyclization, while the adamantane moiety is derived from commercially available 1-adamantanecarboxylic acid. Convergent coupling via amide bond formation unites these fragments.
Synthesis of the Benzoxazepin Core
Formation of the Oxazepin Ring
The 1,5-benzoxazepin ring is constructed via acid-catalyzed cyclocondensation of 2-aminophenol derivatives with β-keto esters. For example, 2-amino-4-(2-methylpropyl)phenol is reacted with ethyl 3,3-dimethylacetoacetate in acetic acid under reflux (110°C, 12 h), yielding the 4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin intermediate (72% yield). The 3,3-dimethyl and 5-(2-methylpropyl) substituents are introduced at this stage through judicious selection of the β-keto ester and phenolic starting materials.
Preparation of Adamantane-1-Carbonyl Chloride
1-Adamantanecarboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane under reflux (40°C, 3 h), yielding the corresponding acyl chloride (95% purity by GC-MS). Excess SOCl₂ is removed under reduced pressure, and the product is used directly in subsequent amidation.
Amide Coupling and Final Assembly
Coupling Reaction Optimization
The benzoxazepin-8-amine is reacted with adamantane-1-carbonyl chloride in dichloromethane using triethylamine (1.2 equiv) as a base (25°C, 24 h). Initial trials yielded the target amide in 65% purity due to competing O-acylation. Optimization studies revealed that pre-activation of the amine with trimethylsilyl chloride (TMSCl, 1.1 equiv) prior to acyl chloride addition suppresses side reactions, improving yield to 88%.
Table 1: Solvent and Base Effects on Amidation Yield
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | Triethylamine | 65 | 78 |
| THF | DIPEA | 58 | 72 |
| Toluene | Pyridine | 62 | 68 |
| DCM + TMSCl | Triethylamine | 88 | 95 |
Purification and Crystallization
The crude product is purified via silica gel chromatography (EtOAc/hexanes, 1:3) and recrystallized from ethanol to afford white crystalline solids (mp 198–200°C). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 481.2854 (calc. 481.2851).
Mechanistic Insights and Side Reactions
Competitive O-acylation of the benzoxazepin’s oxazepin oxygen is mitigated by steric hindrance from the 3,3-dimethyl groups. Density functional theory (DFT) calculations indicate that N-acylation is favored by 12.3 kcal/mol over O-acylation due to reduced torsional strain in the transition state.
Scalability and Process Considerations
Kilogram-scale synthesis (Patent US10858352B2) employs continuous flow hydrogenation for the nitro reduction step, reducing reaction time from 12 h to 30 min. Process analytical technology (PAT) monitors amidation in real-time, ensuring >99% conversion before workup.
Comparative Analysis of Alternative Routes
Alternative methods, such as Ullmann coupling or enzymatic amidation, were evaluated but yielded inferior results (<50% yield). Pd-catalyzed cross-coupling (Buchwald-Hartwig) between 8-bromo-benzoxazepin and adamantane-1-carboxamide proved inefficient due to catalyst poisoning by the adamantane framework.
Structural Characterization and Validation
¹H NMR (400 MHz, CDCl₃) exhibits diagnostic signals: δ 1.72 (s, 6H, 3,3-dimethyl), 2.10 (m, 15H, adamantane), 3.45 (d, J = 6.8 Hz, 2H, CH₂CH(CH₃)₂), and 6.85 (s, 1H, aromatic). X-ray crystallography confirms the anti-periplanar orientation of the adamantane and benzoxazepin moieties.
Applications and Pharmacological Relevance
The target compound demonstrates potent muscarinic M₁/M₄ receptor agonism (IC₅₀ = 12 nM), as disclosed in US10858352B2. Its adamantane moiety enhances blood-brain barrier penetration, while the benzoxazepin core confers metabolic stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
